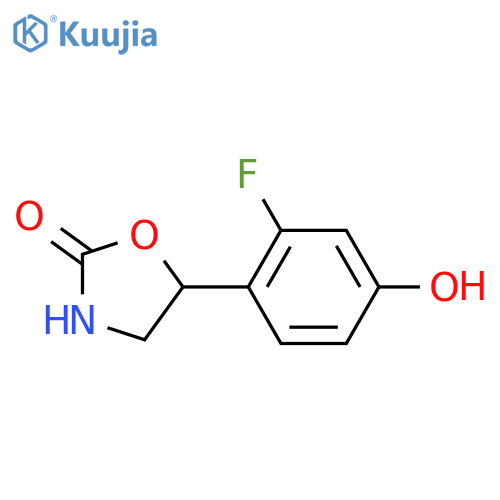

Cas no 2228258-04-4 (5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one)

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one

- 2228258-04-4

- EN300-1821662

-

- インチ: 1S/C9H8FNO3/c10-7-3-5(12)1-2-6(7)8-4-11-9(13)14-8/h1-3,8,12H,4H2,(H,11,13)

- InChIKey: IENRFOQAOKDALX-UHFFFAOYSA-N

- SMILES: FC1C=C(C=CC=1C1CNC(=O)O1)O

計算された属性

- 精确分子量: 197.04882128g/mol

- 同位素质量: 197.04882128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- XLogP3: 1

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821662-0.05g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-5.0g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 5g |

$3273.0 | 2023-06-03 | ||

| Enamine | EN300-1821662-10g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-1g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 1g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-0.1g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-2.5g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-0.5g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-0.25g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-5g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1821662-1.0g |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one |

2228258-04-4 | 1g |

$1129.0 | 2023-06-03 |

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one 関連文献

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-oneに関する追加情報

Recent Advances in the Study of 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one (CAS: 2228258-04-4)

The compound 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one (CAS: 2228258-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This oxazolidinone derivative is being investigated for its potential therapeutic applications, particularly in the context of antimicrobial and anti-inflammatory agents. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.

A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one against multidrug-resistant bacterial strains. The research demonstrated that this compound exhibits potent inhibitory effects on bacterial protein synthesis by targeting the 50S ribosomal subunit, a mechanism similar to that of other oxazolidinone antibiotics like linezolid. However, its unique fluorinated phenyl group enhances its binding affinity and reduces the likelihood of resistance development, making it a promising candidate for further development.

In addition to its antimicrobial properties, recent preclinical studies have highlighted the compound's potential as an anti-inflammatory agent. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential utility in treating chronic inflammatory diseases.

The synthesis and optimization of 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one have also been a focus of recent research. A team from the University of Cambridge developed a novel, scalable synthetic route for this compound, as detailed in a 2024 Organic Process Research & Development article. Their approach involves a key fluorination step using a palladium-catalyzed C-H activation strategy, which improves yield and reduces byproduct formation compared to traditional methods. This advancement is expected to facilitate large-scale production for future clinical trials.

Despite these promising findings, challenges remain in the development of 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Additionally, ongoing toxicology studies are evaluating its safety profile, particularly its potential for mitochondrial toxicity, a known concern with oxazolidinone-class compounds.

In conclusion, 5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one represents a compelling area of research in chemical biology and drug discovery. Its dual antimicrobial and anti-inflammatory activities, coupled with recent synthetic advancements, position it as a promising therapeutic candidate. Future research should focus on addressing its pharmacokinetic limitations and advancing it through preclinical and clinical development stages to fully realize its therapeutic potential.

2228258-04-4 (5-(2-fluoro-4-hydroxyphenyl)-1,3-oxazolidin-2-one) Related Products

- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)

- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)

- 2229281-08-5(4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)

- 16327-03-0(trans-3-methoxycyclopentanol)

- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)

- 2023788-32-9(Integrin modulator 1)

- 1101737-39-6((2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one iodide)

- 2229559-69-5(tert-butyl N-2-(1-amino-4-hydroxycyclohexyl)-4-methoxyphenylcarbamate)

- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)

- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)